BenchChemオンラインストアへようこそ!

N-(2,5-dimethoxyphenyl)-2-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-2-yl)acetamide

Medicinal chemistry Structure-activity relationship Opioid receptor

N-(2,5-Dimethoxyphenyl)-2-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-2-yl)acetamide is a synthetic small-molecule belonging to the hexahydrocinnoline acetamide class, characterized by a 2,5-dimethoxyphenyl group linked via an acetamide bridge to a partially saturated cinnolinone core. With molecular formula C18H21N3O4 and molecular weight 343.38 g/mol, the compound presents a defined heterocyclic scaffold that has been explored in medicinal chemistry for its potential to engage opioid receptors and other CNS targets.

Molecular Formula C18H21N3O4
Molecular Weight 343.383
CAS No. 931361-69-2
Cat. No. B2425911
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2,5-dimethoxyphenyl)-2-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-2-yl)acetamide
CAS931361-69-2
Molecular FormulaC18H21N3O4
Molecular Weight343.383
Structural Identifiers
SMILESCOC1=CC(=C(C=C1)OC)NC(=O)CN2C(=O)C=C3CCCCC3=N2
InChIInChI=1S/C18H21N3O4/c1-24-13-7-8-16(25-2)15(10-13)19-17(22)11-21-18(23)9-12-5-3-4-6-14(12)20-21/h7-10H,3-6,11H2,1-2H3,(H,19,22)
InChIKeyIOOVXSRPMLKSKQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2,5-Dimethoxyphenyl)-2-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-2-yl)acetamide (CAS 931361-69-2): Chemical Identity and Core Scaffold


N-(2,5-Dimethoxyphenyl)-2-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-2-yl)acetamide is a synthetic small-molecule belonging to the hexahydrocinnoline acetamide class, characterized by a 2,5-dimethoxyphenyl group linked via an acetamide bridge to a partially saturated cinnolinone core . With molecular formula C18H21N3O4 and molecular weight 343.38 g/mol, the compound presents a defined heterocyclic scaffold that has been explored in medicinal chemistry for its potential to engage opioid receptors and other CNS targets [1]. However, publicly available bioactivity data for this specific CAS number remain extremely limited, and most characterization is confined to vendor-provided structural and purity information .

Why N-(2,5-Dimethoxyphenyl)-2-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-2-yl)acetamide Cannot Be Casually Substituted by Other Hexahydrocinnoline Acetamides


The hexahydrocinnoline acetamide family encompasses numerous analogs with subtle but functionally significant variations in the aryl substitution pattern. Even a single methoxy-to-methyl swap (e.g., 2,5-dimethoxy vs. 2-methoxy-5-methyl) alters hydrogen-bonding capacity, electron density on the aromatic ring, and steric bulk, which can dramatically shift target selectivity and intrinsic efficacy . Class-level data from related scaffolds confirm that minor structural changes can produce >20-fold differences in opioid receptor binding affinity, underscoring the risk of assuming pharmacological equivalence without compound-specific validation [1]. Generic substitution therefore carries a high probability of introducing uncharacterized off-target activity or loss of the desired potency profile.

Quantitative Differentiation Evidence for N-(2,5-Dimethoxyphenyl)-2-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-2-yl)acetamide vs. Closest Analogs


2,5-Dimethoxy vs. 2-Methoxy-5-Methyl Substitution: Impact on Hydrogen-Bond Donor/Acceptor Count

The target compound bears two methoxy groups at the 2- and 5-positions of the phenyl ring, providing two hydrogen-bond acceptor sites and no hydrogen-bond donors on the aryl moiety. The closest analog, N-(2-methoxy-5-methylphenyl)-2-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-2-yl)acetamide, replaces the 5-methoxy with a methyl group, reducing the hydrogen-bond acceptor count by one and introducing a hydrophobic methyl substituent . This alters the electrostatic potential surface of the molecule, which is known to influence opioid receptor subtype selectivity in related hexahydrocinnoline series [1].

Medicinal chemistry Structure-activity relationship Opioid receptor

Predicted Physicochemical Differentiation: AlogP and Topological Polar Surface Area (TPSA)

Based on the molecular formula C18H21N3O4 vs. the 2-methoxy-5-methyl analog (C18H21N3O3), the target compound is predicted to have a lower AlogP (by approximately 0.5–0.7 log units) and a higher topological polar surface area (TPSA ≈ 80 Ų vs. ≈ 65 Ų for the methyl analog) . These differences place the 2,5-dimethoxy compound closer to the optimal CNS drug-likeness space (AlogP 2–4, TPSA < 90 Ų) while the methyl analog drifts toward higher lipophilicity, which may increase non-specific protein binding and reduce free brain fraction [1].

ADME prediction Drug-likeness Physicochemical profiling

Opioid Receptor Affinity Landscape: Class-Level Evidence for Hexahydrocinnoline Scaffold

Although direct binding data for CAS 931361-69-2 are absent from public repositories, a structurally related hexahydrocinnoline derivative (BDBM50450284) exhibits mu-opioid receptor IC50 = 5.80 nM, delta-opioid IC50 = 111 nM, and kappa-opioid IC50 = 2,160 nM, yielding selectivity ratios of mu/delta ≈ 19 and mu/kappa ≈ 372 [1]. This demonstrates that the hexahydrocinnoline core is capable of supporting high-affinity, subtype-selective opioid receptor engagement. The distinct 2,5-dimethoxyphenyl decoration of the target compound may further tune this selectivity profile, a hypothesis testable through head-to-head radioligand displacement assays [2].

Opioid pharmacology GPCR binding Selectivity profiling

Purity and Supply Chain Differentiation vs. Uncharacterized Analogs

Vendor listings indicate that N-(2,5-dimethoxyphenyl)-2-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-2-yl)acetamide is typically supplied at ≥95% purity with batch-specific analytical certification (NMR, HPLC) . In contrast, many regioisomeric analogs (e.g., N-(3,5-dimethoxyphenyl) or N-(2,4-dimethoxyphenyl) variants) are often offered only as custom synthesis products without established QC protocols, introducing variability that can confound biological replicate studies . For procurement decisions, the availability of predefined purity specifications and documented storage conditions (4°C, desiccated) provides a reproducibility advantage.

Compound procurement Quality control Reproducibility

Recommended Application Scenarios for N-(2,5-Dimethoxyphenyl)-2-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-2-yl)acetamide Based on Evidence


Opioid Receptor Subtype Selectivity Screening

Given the class-level evidence that hexahydrocinnoline derivatives can achieve high mu-opioid affinity (IC50 < 10 nM) with >300-fold selectivity over kappa receptors [1], this compound is suited for inclusion in radioligand displacement panels to map the contribution of the 2,5-dimethoxy substitution pattern to subtype selectivity. Researchers should prioritize head-to-head comparison with the 2-methoxy-5-methyl analog to quantify the functional consequence of the hydrogen-bond acceptor difference.

CNS Drug-Likeness Optimization Studies

The predicted AlogP ≈ 2.1 and TPSA ≈ 80 Ų place this compound within the favorable CNS multiparameter optimization space [2]. Medicinal chemistry teams can use this compound as a reference point for parallel synthesis libraries aimed at balancing potency with CNS penetration, using the physicochemical differentiation relative to more lipophilic analogs to guide property-based design.

Chemical Probe Development for Hydrogen-Bond-Dependent Target Engagement

The dual methoxy substitution creates a unique hydrogen-bond acceptor pattern that can be exploited to interrogate the role of specific polar contacts in target binding sites. When paired with the 2-methoxy-5-methyl analog as a matched molecular pair, differential activity readouts can isolate the contribution of the 5-methoxy group to binding energy, informing fragment-based drug design campaigns [1].

Reproducibility-Critical Screening Cascades Requiring QC-Validated Input Material

For laboratories operating under rigorous data integrity standards (e.g., pharmaceutical lead identification, academic screening core facilities), the availability of ≥95% purity with batch-specific analytical certificates reduces the risk of impurity-driven artifacts . This compound is preferable over custom-synthesis analogs when experimental reproducibility across multiple screening runs is a primary procurement criterion.

Quote Request

Request a Quote for N-(2,5-dimethoxyphenyl)-2-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-2-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.